7,7,10a-Trimethyldodecahydro-2H-naphtho[2,1-c]pyran
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Overview
Description
7,7,10a-Trimethyldodecahydro-2H-naphtho[2,1-c]pyran is a complex organic compound with the molecular formula C18H30O It is a derivative of naphthopyran and is known for its unique structural properties, which include a fused ring system with multiple chiral centers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7,10a-Trimethyldodecahydro-2H-naphtho[2,1-c]pyran typically involves multiple steps, starting from simpler organic molecules One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the naphthopyran coreThe reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and cost-effectiveness of the synthesis. Key factors include the selection of raw materials, the design of reactors, and the implementation of purification techniques such as distillation or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
7,7,10a-Trimethyldodecahydro-2H-naphtho[2,1-c]pyran can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride to form different derivatives.
Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule, using reagents like chlorine or nitric acid.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce halogens or nitro groups into the molecule .
Scientific Research Applications
7,7,10a-Trimethyldodecahydro-2H-naphtho[2,1-c]pyran has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives have been investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 7,7,10a-Trimethyldodecahydro-2H-naphtho[2,1-c]pyran exerts its effects involves interactions with specific molecular targets and pathways. For instance, its biological activity may be mediated through binding to enzymes or receptors, leading to changes in cellular processes. The exact pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
Sclareoloxide: A related compound with similar structural features but different functional groups.
Manoyl oxide: Another derivative of naphthopyran with distinct chemical properties.
Epimanoyl oxide: A stereoisomer of manoyl oxide with unique biological activities.
Uniqueness
7,7,10a-Trimethyldodecahydro-2H-naphtho[2,1-c]pyran is unique due to its specific arrangement of methyl groups and the presence of multiple chiral centers
Properties
CAS No. |
61467-48-9 |
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Molecular Formula |
C16H28O |
Molecular Weight |
236.39 g/mol |
IUPAC Name |
7,7,10a-trimethyl-2,4,4a,5,6,6a,8,9,10,10b-decahydro-1H-benzo[f]isochromene |
InChI |
InChI=1S/C16H28O/c1-15(2)8-4-9-16(3)13-7-10-17-11-12(13)5-6-14(15)16/h12-14H,4-11H2,1-3H3 |
InChI Key |
QRAQUGHEJRTZAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2(C1CCC3C2CCOC3)C)C |
Origin of Product |
United States |
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